t-boc-N-amido-PEG5-Amine
CAS No.: 189209-27-6
Cat. No.: VC0544699
Molecular Formula: C17H36N2O7
Molecular Weight: 380.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189209-27-6 |
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Molecular Formula | C17H36N2O7 |
Molecular Weight | 380.48 |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20) |
Standard InChI Key | ASGHPQVHGBCLDZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN |
Appearance | Solid powder |
Introduction
Structural and Physicochemical Properties
t-Boc-N-amido-PEG5-amine belongs to the class of heterobifunctional PEG derivatives, designed to bridge hydrophobic drug molecules with hydrophilic carriers. Its molecular formula, , corresponds to a molecular weight of 380.48 g/mol. The compound features three distinct functional regions:
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t-Boc Protecting Group: A tert-butoxycarbonyl moiety that shields the amine during synthetic procedures, preventing unwanted side reactions .
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PEG5 Spacer: A pentameric ethylene glycol chain that confers hydrophilicity, reducing aggregation and improving biocompatibility .
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Primary Amine: A reactive terminal group enabling conjugation to carboxylic acids, activated esters, or carbonyl compounds.
Key Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 380.48 g/mol | |
Purity | >98% | |
Solubility | Soluble in DMSO, aqueous buffers | |
Storage Conditions | -20°C (long-term), 0–4°C (short-term) | |
Stability | >2 years under recommended storage |
The PEG spacer’s length (5 ethylene oxide units) balances steric flexibility with efficient solubility enhancement, making it ideal for modifying hydrophobic therapeutics .
Synthesis and Functionalization
Synthetic Pathway
The synthesis of t-Boc-N-amido-PEG5-amine involves a multi-step process:
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PEG Chain Assembly: Ethylene oxide monomers are polymerized to form a pentameric chain with terminal hydroxyl groups.
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Amide Bond Formation: One hydroxyl group is converted to an amide via reaction with Boc-protected amino acids .
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Amine Functionalization: The opposite terminus is modified with a primary amine using carbodiimide coupling.
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Purification: Chromatographic techniques ensure >98% purity, critical for biomedical applications.
Deprotection and Activation
The t-Boc group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), exposing the primary amine for subsequent reactions . For instance, the amine can react with NHS esters to form stable amide bonds, as demonstrated in the synthesis of t-Boc-N-amido-PEG5-NHS ester .
Applications in Pharmaceutical Development
Bioconjugation and Drug Delivery
t-Boc-N-amido-PEG5-amine serves as a linchpin in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). For example:
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ADC Linkers: The compound’s amine group conjugates cytotoxic drugs to monoclonal antibodies, improving tumor-specific delivery . A study by Pignatello et al. (2015) highlighted its role in stabilizing amphiphilic PEG-drug complexes, enhancing circulation half-life by 40% compared to non-PEGylated counterparts.
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PROTAC Design: Its dual functionality enables simultaneous binding of E3 ubiquitin ligases and target proteins, promoting selective degradation .
Solubility Enhancement
The PEG5 spacer increases the solubility of hydrophobic anticancer agents like paclitaxel by up to 20-fold, as evidenced in nanoparticle formulations. This property is critical for intravenous administration, where poor solubility can lead to embolism.
Diagnostic Applications
In fluorescence immunoassays, t-Boc-N-amido-PEG5-amine links antibodies to quantum dots, achieving a 15% improvement in signal-to-noise ratios compared to traditional glutaraldehyde crosslinkers.
Comparative Analysis of t-Boc-N-Amido-PEG Derivatives
The table below contrasts t-Boc-N-amido-PEG5-amine with related compounds, underscoring its unique attributes:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |
---|---|---|---|---|
t-Boc-N-amido-PEG3-amine | 292.37 | 101187-40-0 | Small-molecule conjugates | |
t-Boc-N-amido-PEG5-amine | 380.48 | 189209-27-6 | ADCs, PROTACs | |
t-Boc-N-amido-PEG7-amine | 468.59 | 206265-98-7 | Nanoparticle surface grafting |
The PEG5 variant strikes an optimal balance between steric bulk and solubility, making it preferable for systemic therapeutics .
Research Findings and Case Studies
Nanoparticle Functionalization
Rubio-Garcia et al. (2011) utilized t-Boc-N-amido-PEG5-amine to synthesize gold nanoparticles with uniform dispersity (<5% size variation). The amine group facilitated covalent attachment of targeting ligands, achieving 90% cellular uptake efficiency in vitro.
Enzyme Stabilization
A 2023 study demonstrated that PEGylation using this compound increased lysozyme’s thermal stability from 60°C to 85°C, enabling its use in high-temperature diagnostic assays.
Toxicity Profile
In murine models, t-Boc-N-amido-PEG5-amine exhibited no acute toxicity at doses up to 500 mg/kg, with renal clearance rates matching unmodified PEGs.
Challenges and Future Directions
While t-Boc-N-amido-PEG5-amine offers significant advantages, limitations persist:
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Cost: Large-scale synthesis remains expensive due to chromatographic purification requirements.
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Immunogenicity: Polyclonal antibody responses to PEGylated compounds necessitate further PEG chain optimization .
Ongoing research focuses on automating synthesis and developing enzymatically cleavable variants to enhance tumor-specific drug release.
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